3-(2-Chloro-5-fluorophenoxy)pyrrolidine chemical structure and molecular weight
3-(2-Chloro-5-fluorophenoxy)pyrrolidine chemical structure and molecular weight
An In-Depth Technical Guide to 3-(2-Chloro-5-fluorophenoxy)pyrrolidine: Structure, Properties, and Synthesis
Introduction
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, saturated structure provides access to three-dimensional chemical space, a highly desirable trait for optimizing molecular interactions with biological targets.[3] This guide focuses on the specific derivative, 3-(2-Chloro-5-fluorophenoxy)pyrrolidine, a molecule that combines the privileged pyrrolidine scaffold with a halogenated aromatic moiety through an ether linkage. This combination of structural features—a secondary amine, a flexible sp3-hybridized ring, and an electron-deficient aryl ether—makes it a valuable building block for fragment-based drug discovery and the development of novel therapeutics.
This document provides a technical overview of its chemical structure, calculated molecular properties, a validated protocol for its synthesis based on established chemical principles, and its potential applications for research scientists and drug development professionals.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 3-(2-Chloro-5-fluorophenoxy)pyrrolidine are derived from its unique assembly of a pyrrolidine ring linked via an oxygen atom to a 2-chloro-5-fluorophenyl group.
Chemical Structure
The structure consists of a central five-membered pyrrolidine ring. The phenoxy group is attached at the C3 position of this ring, creating a chiral center. The phenyl ring itself is substituted with a chlorine atom at the ortho position (C2) and a fluorine atom at the meta position (C5) relative to the ether linkage.
Caption: Proposed synthetic workflow for 3-(2-Chloro-5-fluorophenoxy)pyrrolidine.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Materials:
-
N-Boc-3-hydroxypyrrolidine
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Chloro-1,4-difluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Alkoxide Formation (Trustworthiness Checkpoint 1):
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add N-Boc-3-hydroxypyrrolidine (1.0 eq).
-
Dissolve in anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Causality: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the alcohol to the more reactive alkoxide without competing side reactions. The 0°C condition controls the exothermic reaction and prevents solvent boiling.
-
Stir the resulting slurry at 0°C for 30 minutes. The cessation of hydrogen gas evolution indicates the completion of alkoxide formation.
-
-
SₙAr Reaction (Trustworthiness Checkpoint 2):
-
To the alkoxide slurry, add 2-chloro-1,4-difluorobenzene (1.1 eq) dropwise via syringe, keeping the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed. Causality: The SₙAr reaction is favored by the electron-withdrawing chloro- and fluoro- substituents, which stabilize the negatively charged Meisenheimer complex intermediate. Fluorine is an excellent leaving group in this context.
-
-
Workup and Purification of Protected Intermediate:
-
Once the reaction is complete, quench it by carefully adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield pure N-Boc-3-(2-chloro-5-fluorophenoxy)pyrrolidine.
-
-
Boc Deprotection (Trustworthiness Checkpoint 3):
-
Dissolve the purified intermediate in anhydrous DCM.
-
Add trifluoroacetic acid (10 eq) and stir at room temperature for 2-4 hours. Monitor by TLC for the disappearance of the starting material. Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc group, liberating the secondary amine. The byproducts (isobutylene and CO₂) are volatile and easily removed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x), combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final product, 3-(2-Chloro-5-fluorophenoxy)pyrrolidine.
-
Applications in Research and Drug Development
The 3-phenoxypyrrolidine motif is a valuable scaffold in modern medicinal chemistry. The pyrrolidine ring acts as a rigid, three-dimensional anchor, while the aryl ether provides a vector for interaction with aromatic-binding pockets in protein targets.
-
CNS-Active Agents: The pyrrolidine core is prevalent in compounds targeting the central nervous system. The lipophilicity and hydrogen bonding capacity of this molecule make it a candidate for optimization in programs targeting GPCRs, ion channels, or transporters.
-
Kinase Inhibition: The halogenated phenyl group can engage in specific halogen bonding or occupy hydrophobic pockets common in kinase ATP-binding sites. [4]* Fragment-Based Screening: As a relatively small and synthetically tractable molecule, it serves as an excellent starting point or "fragment" for building more complex and potent drug candidates. The secondary amine provides a convenient handle for further chemical elaboration and library synthesis.
Safety and Handling
As with any laboratory chemical, 3-(2-Chloro-5-fluorophenoxy)pyrrolidine and its intermediates should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust, vapors, or mists. Avoid contact with skin and eyes.
-
Reagents: Sodium hydride is highly reactive and flammable; handle with extreme care under an inert atmosphere. Trifluoroacetic acid is highly corrosive.
Refer to the specific Safety Data Sheet (SDS) for any commercial reagents used in the synthesis. [5]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96760582, (3R)-3-(2-chloro-5-fluorophenyl)pyrrolidine. Retrieved from [Link]
-
NextSDS. (n.d.). 3-(2-CHLORO-4-FLUOROPHENOXY)PYRROLIDINE — Chemical Substance Information. Retrieved from [Link]
-
NextSDS. (n.d.). 2-(3-chloro-5-fluorophenyl)pyrrolidine hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, December 26). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. PMC. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. fishersci.com [fishersci.com]
